molecular formula C22H29N3O2 B2980662 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034365-20-1

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2980662
CAS No.: 2034365-20-1
M. Wt: 367.493
InChI Key: FBPDPBSMVLOCAZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a structurally complex molecule featuring a cyclopentyl group, a fused bicyclic pyrazole core, and a phenoxypropanamide backbone.

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16(27-18-11-4-3-5-12-18)22(26)25(17-9-6-7-10-17)15-20-19-13-8-14-21(19)24(2)23-20/h3-5,11-12,16-17H,6-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDPBSMVLOCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=NN(C2=C1CCC2)C)C3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound can be characterized by its complex structure, which includes a cyclopentyl group, a tetrahydrocyclopenta[c]pyrazole moiety, and a phenoxypropanamide group. The molecular formula is C19H25N3OC_{19}H_{25}N_3O with a molecular weight of approximately 315.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in inflammatory pathways.

In Vitro Studies

In vitro assays have shown that the compound exhibits significant inhibitory effects on certain protein kinases. For instance:

  • p38 MAPK Inhibition : Similar compounds have demonstrated potent p38α MAPK inhibitory activity with IC50 values as low as 0.027 μM, indicating a strong potential for anti-inflammatory applications .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound. While specific data on this compound is limited, related compounds have shown promising results in reducing tumor growth and inflammation in various models.

Case Study 1: Cancer Treatment

A study investigated the effects of similar compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of cell cycle regulators such as CDK2 and CDK9. This suggests that this compound may have potential as an anticancer agent through similar mechanisms .

Case Study 2: Anti-inflammatory Effects

Another case study focused on the anti-inflammatory properties of related compounds. These compounds were shown to significantly reduce pro-inflammatory cytokine production in THP-1 monocyte cells, highlighting their therapeutic potential in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (μM)Remarks
p38 MAPK InhibitionIn Vitro0.027High selectivity for p38α
Apoptosis InductionCancer Cell Lines-Induces apoptosis via CDK inhibition
Anti-inflammatoryCytokine Production-Reduces cytokines in THP-1 cells

Table 2: Comparative Analysis with Related Compounds

Compound NameIC50 Value (μM)TargetReference
N-cyclopentyl-N-(...)TBDp38 MAPKCurrent Study
Compound A0.027p38 MAPK
Compound BTBDCDK2/9

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method
Target Compound C₂₂H₃₁N₃O₂ 377.5* Cyclopentyl, pyrazole, phenoxypropanamide Not specified in evidence
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide C₁₉H₂₅N₃OS 343.5 Thiophene, acetamide Multi-step organic synthesis
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) C₂₁H₁₈N₅O₄ 404.1 Triazole, nitro, naphthalene 1,3-dipolar cycloaddition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₂₈H₂₇N₃O₇ 517.5 Imidazopyridine, nitro, ester One-pot two-step reaction

Key Observations:

Heterocyclic Core Variations: The target compound’s tetrahydrocyclopenta[c]pyrazole core differs from the triazole (in 6c ) and imidazopyridine (in 1l ) systems in related analogs. Pyrazoles are known for metabolic stability, whereas triazoles often enhance hydrogen-bonding interactions in drug-receptor complexes. The thiophene analog replaces the phenoxy group with a sulfur-containing heterocycle, which may alter electronic properties and bioavailability.

The cyclopentyl group in the target compound and its thiophene analog may enhance membrane permeability compared to the naphthalene moiety in 6c .

  • 1,3-Dipolar Cycloaddition : Used for triazole derivatives (e.g., 6c) with high regioselectivity .
  • Multi-Step Functionalization : Applied to imidazopyridines (1l) and thiophene-containing analogs .

Pharmacological and Physicochemical Implications

  • Target Selectivity : Pyrazole cores are prevalent in kinase inhibitors (e.g., JAK/STAT modulators), whereas triazoles (6c) are common in antifungal agents. The absence of nitro groups in the target compound may reduce off-target toxicity compared to 6c and 1l .

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